Vabicaserin Hydrochloride

Description

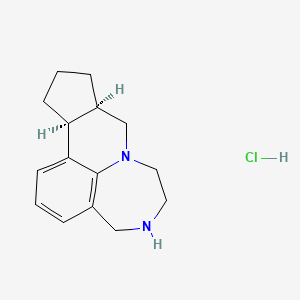

Structure

3D Structure of Parent

Properties

IUPAC Name |

(12R,16S)-7,10-diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2.ClH/c1-3-11-9-16-7-8-17-10-12-4-2-5-13(12)14(6-1)15(11)17;/h1,3,6,12-13,16H,2,4-5,7-10H2;1H/t12-,13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPPENBDXAWXJC-QNTKWALQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN3CCNCC4=C3C(=CC=C4)C2C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN3CCNCC4=C3C(=CC=C4)[C@H]2C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70977679 | |

| Record name | 4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887258-94-8, 620948-34-7 | |

| Record name | Cyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine, 4,5,6,7,9,9a,10,11,12,12a-decahydro-, hydrochloride (1:1), (9aR,12aS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887258-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vabicaserin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887258948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine, 4,5,6,7,9,9a,10,11,12,12a-decahydro-, hydrochloride (1:1), (9aR,12aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VABICASERIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2759C7222C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Asymmetric Synthesis of Vabicaserin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the asymmetric synthesis of Vabicaserin Hydrochloride, a potent and selective 5-HT2C receptor agonist. The core of this guide focuses on an efficient, four-step synthesis pathway commencing from a commercially available benzodiazepine, achieving a notable 54% overall yield.[1] This pathway is distinguished by a novel oxidative multicomponent annulation to construct the quinolinium ring and an unprecedented asymmetric hydrogenation of a 3,4-substituted quinolinium salt.[1][2]

Core Synthesis Pathway

The asymmetric synthesis of this compound can be conceptually divided into four key transformations:

-

Oxidative Multicomponent Annulation: Formation of the crucial quinolinium salt intermediate.

-

Asymmetric Hydrogenation: Stereoselective reduction of the quinolinium salt to establish the desired chirality.

-

Deprotection: Removal of the protecting group to yield Vabicaserin.

-

Salt Formation: Conversion of the free base to the hydrochloride salt.

A detailed schematic of this synthetic pathway is presented below, followed by in-depth experimental protocols and quantitative data for each step.

Synthetic Pathway Overview

Caption: Overall synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the asymmetric synthesis of this compound.

| Step | Product | Yield | Purity/ee |

| 1. Oxidative Multicomponent Annulation | Quinolinium Salt Intermediate | N/A | N/A |

| 2. Asymmetric Hydrogenation | Hydrogenated Intermediate | N/A | 92% ee |

| 3. Deprotection & Initial Crystallization | This compound | 92% | 92% ee |

| 4. Recrystallization | This compound | 86% | >99.9% ee |

| Overall | This compound | 54% | >99.9% ee |

N/A: Data not explicitly provided in the reviewed literature.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound, based on the available scientific literature.

Step 1: Oxidative Multicomponent Annulation

The formation of the quinolinium salt is achieved through a novel oxidative, multicomponent reaction. This process involves a Mannich reaction followed by an electrophilic cyclodehydration and subsequent oxidation.[3]

Experimental Workflow:

Caption: Workflow for the formation of the quinolinium salt intermediate.

Methodology:

Detailed experimental conditions for this specific multicomponent reaction are not fully available in the public domain. However, a general procedure for such transformations involves the reaction of the benzodiazepine starting material with an appropriate aldehyde and amine in the presence of an acid catalyst to facilitate the Mannich reaction. The resulting intermediate undergoes intramolecular cyclization and dehydration, followed by oxidation, often with an agent like iodine, to yield the aromatic quinolinium salt.[3]

Step 2: Asymmetric Hydrogenation

This crucial step establishes the stereochemistry of Vabicaserin. It involves the asymmetric hydrogenation of the 3,4-substituted quinolinium salt using a specific iridium catalyst.

Methodology:

The asymmetric hydrogenation is carried out using a catalyst system composed of (S)-Morphos/(t-Bu)3P/[Ir(COD)Cl]2 in a 2:3:1 ratio with 2.5 equivalents of 2,6-di-tert-butylpyridine (2,6-DtBP).[2] The reaction is performed under a hydrogen atmosphere in a suitable solvent until completion.

Step 3 & 4: Deprotection and Salt Formation

The final steps of the synthesis involve the removal of a protecting group and the formation of the hydrochloride salt.

Methodology:

The hydrogenated intermediate is deprotected using hydrochloric acid in acetic acid.[2] This one-pot procedure removes the protecting group and forms the hydrochloride salt. The crude this compound is then purified by crystallization. An initial crystallization yields the product with 92% enantiomeric excess (ee).[2] A subsequent recrystallization from ethanol/methyl tert-butyl ether (EtOH/MTBE) affords the final product with an excellent enantiomeric excess of over 99.9%.[2]

Experimental Workflow:

Caption: Workflow for the deprotection and purification of Vabicaserin HCl.

Conclusion

The asymmetric synthesis of this compound presented here offers an efficient and highly stereoselective route to this important pharmaceutical compound. The key innovations of a multicomponent annulation and a specialized asymmetric hydrogenation allow for the rapid construction of the complex tetracyclic core with excellent control of chirality. This guide provides a comprehensive overview of this synthesis, intended to be a valuable resource for professionals in the field of drug development and medicinal chemistry. Further research into the specific conditions of the multicomponent reaction could provide even greater insights and potential for optimization.

References

Vabicaserin Hydrochloride: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vabicaserin Hydrochloride (formerly codenamed SCA-136) is a potent and selective 5-HT2C receptor full agonist that was under development for the treatment of psychosis, particularly the positive and cognitive symptoms of schizophrenia.[1] It also demonstrates 5-HT2B receptor antagonist activity.[1] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Vabicaserin, summarizing key preclinical and clinical findings. The information is presented to facilitate further research and understanding of this compound's mechanism of action and disposition.

Pharmacodynamics

The primary mechanism of action of Vabicaserin is its full agonism at the 5-HT2C receptor, with a high affinity (Ki = 3 nM) and potency (EC50 = 8 nM).[1] It also acts as an antagonist at the 5-HT2B receptor (IC50 = 29 nM) and has very weak affinity for the 5-HT2A receptor (IC50 = 1,650 nM), making this latter interaction not clinically significant.[1]

Signaling Pathways and Mechanism of Action

Activation of 5-HT2C receptors by Vabicaserin is believed to produce its antipsychotic effects through the modulation of various neurotransmitter systems. In the mesolimbic pathway, 5-HT2C receptor agonism inhibits dopamine release, a key mechanism hypothesized to underlie the amelioration of positive symptoms of schizophrenia.[1] Furthermore, Vabicaserin has been shown to increase acetylcholine and glutamate levels in the prefrontal cortex, which may contribute to its potential efficacy against cognitive symptoms.[1]

Clinical Efficacy

Clinical trials have investigated the efficacy of Vabicaserin in patients with schizophrenia. In a 6-week, randomized, double-blind, placebo-controlled study (NCT00265551), Vabicaserin was administered at doses of 200 mg/day and 400 mg/day.[2]

| Treatment Group | Change from Baseline in PANSS Positive Subscale Score (Week 6) |

| Vabicaserin 200 mg/day | Statistically significant improvement vs. placebo[2] |

| Vabicaserin 400 mg/day | Non-significant decrease vs. placebo[2] |

| Olanzapine 15 mg/day | Statistically significant improvement vs. placebo[2] |

Both Vabicaserin dose groups showed a significant improvement from baseline on the PANSS Negative subscale, while the placebo group worsened.[2] The 200 mg/day dose and olanzapine also demonstrated significantly greater improvement over placebo on the PANSS Total score.[2] Notably, unlike olanzapine, Vabicaserin was not associated with weight gain.[2]

Pharmacokinetics

The pharmacokinetic profile of Vabicaserin has been evaluated in both healthy volunteers and patients with schizophrenia.

Absorption and Distribution

Limited publicly available data exists for specific pharmacokinetic parameters such as Cmax, Tmax, and AUC in humans. However, studies in healthy subjects assessed single oral doses ranging from 2 to 500 mg.[3] In patients with schizophrenia, multiple ascending doses of 100 to 250 mg administered every 12 hours for 10 days were evaluated.[3] At steady-state with twice-daily dosing, the peak-to-trough ratio of Vabicaserin concentrations is reported to be less than twofold.[3]

Metabolism

Vabicaserin is extensively metabolized in humans and various animal species.[3] The primary metabolic pathways identified are:[3]

-

Carbamoyl glucuronidation: This is the major metabolic pathway in humans.[3]

-

Hydroxylation: An NADPH-dependent pathway.[3]

-

Imine formation: An NADPH-independent pathway.[3]

A nitrone metabolite has also been observed in dogs and humans.[3] The carbamoyl glucuronide metabolite is the predominant circulating metabolite in humans.[3]

References

Vabicaserin Hydrochloride: A Technical Guide for Schizophrenia Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vabicaserin hydrochloride (formerly SCA-136) is a potent and selective serotonin 5-HT2C receptor full agonist that has been investigated as a novel treatment for schizophrenia. Unlike conventional antipsychotics that primarily target dopamine D2 receptors, vabicaserin offers a distinct mechanism of action by modulating dopaminergic activity presynaptically. This technical guide provides an in-depth overview of vabicaserin, consolidating preclinical and clinical data, outlining experimental methodologies, and visualizing key pathways to support further research and development in this area. While development of vabicaserin for schizophrenia has been discontinued, the compound remains a valuable tool for elucidating the role of the 5-HT2C receptor in psychosis and related disorders.

Introduction

Schizophrenia is a complex psychiatric disorder characterized by positive, negative, and cognitive symptoms. While existing antipsychotic medications have demonstrated efficacy, particularly for positive symptoms, they are often associated with significant side effects, including metabolic disturbances and extrapyramidal symptoms. The exploration of non-dopaminergic pathways represents a promising avenue for the development of novel therapeutics with improved efficacy and tolerability. The serotonin 5-HT2C receptor has emerged as a compelling target due to its role in modulating multiple neurotransmitter systems implicated in the pathophysiology of schizophrenia. This compound was developed as a selective agonist for this receptor, with the hypothesis that its activation would lead to a reduction in psychotic symptoms.

Mechanism of Action

Vabicaserin is a full agonist at the 5-HT2C receptor.[1][2] The therapeutic rationale for its use in schizophrenia is based on the understanding that 5-HT2C receptor activation has an inhibitory effect on mesolimbic dopamine release, a key pathway implicated in the positive symptoms of psychosis.[3][4] By selectively targeting this pathway, vabicaserin was hypothesized to reduce psychotic symptoms without the motor side effects associated with direct dopamine D2 receptor blockade in the nigrostriatal pathway.[4][5] Furthermore, preclinical studies have suggested that 5-HT2C agonists may also enhance cortical dopamine and acetylcholine release, potentially offering benefits for the cognitive and negative symptoms of schizophrenia.[4]

The signaling cascade initiated by vabicaserin at the 5-HT2C receptor involves the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels.[6]

Below is a diagram illustrating the proposed signaling pathway of Vabicaserin.

Figure 1: Proposed signaling pathway of Vabicaserin at the 5-HT2C receptor.

Preclinical Pharmacology

The preclinical profile of vabicaserin established its high affinity and functional selectivity for the 5-HT2C receptor. In vitro studies demonstrated its potent agonist activity and its ability to modulate neurotransmitter systems relevant to schizophrenia.

Receptor Binding and Functional Activity

Vabicaserin's binding affinity and functional potency have been characterized across various serotonin receptor subtypes. The following tables summarize the key quantitative data.

| Receptor Subtype | Ligand | Preparation | Kᵢ (nM) | Reference |

| Human 5-HT2C | [¹²⁵I]-(2,5-dimethoxy)phenylisopropylamine | CHO cell membranes | 3 | [1] |

| Human 5-HT2B | [³H]5HT | CHO cell membranes | 14 | [1] |

| Human 5-HT2A | - | - | >150 (over 50-fold selective) | [1] |

| Table 1: Vabicaserin Receptor Binding Affinities |

| Assay | Parameter | Value | Reference |

| 5-HT2C Receptor-Coupled Calcium Mobilization | EC₅₀ | 8 nM | [1][2] |

| 5-HT2C Receptor-Coupled Calcium Mobilization | Eₘₐₓ | 100% | [1][2] |

| 5-HT2A Receptor Activity | Functional Antagonism | - | [1] |

| 5-HT2B Receptor Activity | Antagonist/Partial Agonist | - | [1] |

| Table 2: Vabicaserin In Vitro Functional Activity |

Animal Models

Preclinical studies in animal models of schizophrenia have been crucial in evaluating the antipsychotic potential of 5-HT2C agonists like vabicaserin. These models aim to replicate certain aspects of the disorder, such as hyperactivity induced by psychostimulants (a model for positive symptoms) and deficits in prepulse inhibition (a measure of sensorimotor gating deficits observed in schizophrenia).[7][8] For instance, amphetamine-induced hyperlocomotion is a widely used model to screen for antipsychotic activity.[7] Additionally, genetic models, such as NMDA receptor hypofunctioning mice, are employed to investigate effects on negative and cognitive symptoms.[7] Vabicaserin was shown to decrease nucleus accumbens extracellular dopamine levels in rats without affecting striatal dopamine, indicating mesolimbic selectivity.[3][9]

Clinical Development in Schizophrenia

Vabicaserin progressed to Phase II clinical trials for the treatment of acute schizophrenia. These studies aimed to assess its efficacy, safety, and tolerability in a patient population.

Phase II Clinical Trial (NCT00563706)

A 6-week, randomized, double-blind, placebo-controlled, and comparator-referenced trial was conducted to evaluate vabicaserin in adults with acute schizophrenia.[3][9]

Study Design:

-

Participants: 314 hospitalized subjects with acute exacerbation of schizophrenia.[3]

-

Interventions:

-

Vabicaserin 200 mg/day

-

Vabicaserin 400 mg/day

-

Olanzapine 15 mg/day (active comparator)

-

Placebo

-

-

Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) Positive Subscale (PANSS-PSS).[3]

-

Secondary Endpoints: Changes in PANSS Total and Negative Subscale scores, Clinical Global Impression-Severity (CGI-S), and Clinical Global Impression-Improvement (CGI-I).[3]

The workflow of this clinical trial is illustrated in the diagram below.

Figure 2: Workflow of the Phase II clinical trial of Vabicaserin in acute schizophrenia.

Efficacy and Safety Results

The 200 mg/day dose of vabicaserin demonstrated a statistically significant improvement in the primary endpoint (PANSS-PSS) at week 6 compared to placebo.[3][9] The 400 mg/day dose showed a non-significant trend towards improvement.[3][9] Both vabicaserin groups showed significant improvements in PANSS Negative scores from baseline, while the placebo group worsened.[3][9] The 200 mg/day dose and olanzapine also showed significant improvements over placebo on the PANSS Total score, CGI-I, and CGI-S.[3][9]

Vabicaserin was generally well-tolerated with no major safety concerns.[3][9] Importantly, unlike olanzapine, vabicaserin was not associated with weight gain.[3][9]

The table below summarizes the key efficacy findings.

| Endpoint | Vabicaserin 200 mg/day vs. Placebo | Vabicaserin 400 mg/day vs. Placebo | Olanzapine 15 mg/day vs. Placebo | Reference |

| PANSS Positive Subscale | Significant Improvement | Non-significant Decrease | Significant Improvement | [3][9] |

| PANSS Total Score | Significant Improvement | Trend towards Improvement | Significant Improvement | [3][9] |

| PANSS Negative Subscale | Significant Improvement from Baseline | Significant Improvement from Baseline | - | [3][9] |

| CGI-I | Significant Improvement | No Significant Improvement | Significant Improvement | [3][9] |

| CGI-S | Significant Improvement | No Significant Improvement | Significant Improvement | [3][9] |

| Table 3: Summary of Efficacy Results from the Phase II Clinical Trial of Vabicaserin |

Experimental Protocols

Detailed experimental protocols for the specific studies on vabicaserin are often proprietary. However, the following sections describe standard, representative methodologies for the key assays used in the preclinical characterization of a compound like vabicaserin.

Radioligand Binding Assay (Illustrative Protocol)

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

Objective: To determine the Kᵢ of vabicaserin for the human 5-HT2C receptor.

Materials:

-

Membrane preparations from cells expressing the human 5-HT2C receptor (e.g., CHO cells).

-

Radioligand: [¹²⁵I]-(2,5-dimethoxy)phenylisopropylamine.

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a known 5-HT2C ligand (e.g., unlabeled serotonin).

-

Assay buffer.

-

96-well microplates.

-

Scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kₔ), and varying concentrations of vabicaserin.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filter mat in a scintillation counter to measure the radioactivity in each well.

-

Data Analysis: The concentration of vabicaserin that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Calcium Mobilization Assay (Illustrative Protocol)

This functional assay measures the ability of a compound to activate a Gq-coupled receptor, such as the 5-HT2C receptor, by detecting changes in intracellular calcium levels.

Objective: To determine the EC₅₀ and Eₘₐₓ of vabicaserin at the human 5-HT2C receptor.

Materials:

-

Cells expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer.

-

Test compound: this compound.

-

A reference full agonist (e.g., serotonin).

-

A fluorescent plate reader capable of kinetic reading.

Procedure:

-

Cell Plating: Plate the cells in a 96-well or 384-well microplate and allow them to adhere overnight.

-

Dye Loading: Load the cells with the calcium-sensitive dye for a specific duration (e.g., 60 minutes) at 37°C.

-

Compound Addition: Place the plate in the fluorescent plate reader. After establishing a baseline fluorescence reading, add varying concentrations of vabicaserin to the wells.

-

Fluorescence Measurement: Measure the change in fluorescence over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

Data Analysis: Plot the peak fluorescence response against the concentration of vabicaserin. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response relative to the reference full agonist).

Rat Stomach Fundus Contraction Assay (Illustrative Protocol)

This ex vivo assay is often used to assess the functional activity of compounds at 5-HT2B receptors, which are endogenously expressed in this tissue.

Objective: To evaluate the functional activity of vabicaserin at the native rat 5-HT2B receptor.

Materials:

-

Isolated longitudinal muscle strips from the rat stomach fundus.

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Isometric force transducer.

-

Test compound: this compound.

-

A reference 5-HT2B agonist (e.g., BW723C86) and antagonist.

Procedure:

-

Tissue Preparation: Mount the stomach fundus strips in the organ baths under a resting tension.

-

Equilibration: Allow the tissue to equilibrate for a period of time, with periodic washing.

-

Compound Addition: Add cumulative concentrations of vabicaserin to the organ bath and record the contractile response.

-

Antagonism Studies: To assess antagonist activity, pre-incubate the tissue with vabicaserin before generating a concentration-response curve for a known 5-HT2B agonist.

-

Data Analysis: Measure the magnitude of the contractile force. For agonist activity, plot the response against the concentration to determine potency and efficacy. For antagonist activity, measure the rightward shift in the agonist's concentration-response curve to calculate the pA₂ value.

Conclusion and Future Directions

This compound is a well-characterized 5-HT2C receptor agonist that has demonstrated proof-of-concept for the treatment of acute schizophrenia in a Phase II clinical trial. Its distinct mechanism of action, which avoids direct dopamine D2 receptor antagonism, and its favorable side effect profile, particularly the lack of weight gain, highlight the therapeutic potential of targeting the 5-HT2C receptor. Although the clinical development of vabicaserin for schizophrenia was not pursued further, the data generated from its preclinical and clinical evaluation provide a valuable foundation for the ongoing exploration of 5-HT2C agonists in psychiatry. Future research could focus on identifying patient subpopulations that may derive the most benefit from this class of medication, exploring its potential in treating cognitive and negative symptoms, and developing novel 5-HT2C agonists with optimized pharmacokinetic and pharmacodynamic properties. The information compiled in this technical guide serves as a comprehensive resource for researchers dedicated to advancing the treatment of schizophrenia and other neuropsychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of vabicaserin (SCA-136), a selective 5-hydroxytryptamine 2C receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A 6-week randomized, double-blind, placebo-controlled, comparator referenced trial of vabicaserin in acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prediction of Efficacy of Vabicaserin, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-HT2C Agonists Modulate Schizophrenia-Like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-HT2C Agonists Modulate Schizophrenia-Like Behaviors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models | Brain & Behavior Research Foundation [bbrfoundation.org]

- 9. researchgate.net [researchgate.net]

Vabicaserin Hydrochloride: A Technical Guide to its 5-HT2C Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Vabicaserin Hydrochloride for the serotonin 2C (5-HT2C) receptor. Vabicaserin (also known as SCA-136) is a potent and selective 5-HT2C receptor agonist that has been investigated for its potential therapeutic effects in a variety of central nervous system disorders. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the associated signaling pathways.

Quantitative Binding and Functional Affinity Data

This compound demonstrates high affinity and potent agonist activity at the human 5-HT2C receptor. The following tables summarize the key quantitative parameters from in vitro pharmacological studies.

| Parameter | Value (nM) | Receptor Subtype | Notes |

| Binding Affinity (Ki) | 3 | Human 5-HT2C | Determined by radioligand displacement assay using ¹²⁵I-(2,5-dimethoxy)phenylisopropylamine in Chinese hamster ovary (CHO) cell membranes expressing the receptor.[1][2] |

| 14 | Human 5-HT2B | Determined using [³H]5-HT. | |

| >150 | Other serotonin, noradrenergic, and dopaminergic receptors | Vabicaserin demonstrates over 50-fold selectivity for the 5-HT2C receptor. |

| Parameter | Value (nM) | Receptor Subtype | Notes |

| Functional Potency (EC50) | 8 | Human 5-HT2C | Measured by stimulation of 5-HT2C receptor-coupled calcium mobilization. Vabicaserin acts as a full agonist with a maximum effect (Emax) of 100%.[1][2] |

| Functional Activity | Antagonist | Human 5-HT2A | Vabicaserin exhibits antagonist activity at the 5-HT2A receptor. |

| Antagonist/Partial Agonist | Human 5-HT2B | The functional activity at the 5-HT2B receptor is dependent on the level of receptor expression in the transfected cells, showing antagonist or partial agonist behavior.[1][2] |

Experimental Protocols

The determination of Vabicaserin's binding affinity and functional potency at the 5-HT2C receptor involves standard in vitro pharmacological assays. Below are detailed methodologies for these key experiments.

Radioligand Binding Assay (Competition Assay)

This protocol outlines the steps to determine the binding affinity (Ki) of this compound for the 5-HT2C receptor.

1. Membrane Preparation:

-

Chinese hamster ovary (CHO) cells stably expressing the human 5-HT2C receptor are cultured and harvested.

-

The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).

-

A fixed concentration of the radioligand, ¹²⁵I-(2,5-dimethoxy)phenylisopropylamine ([¹²⁵I]DOI), typically at a concentration close to its dissociation constant (Kd).

-

Increasing concentrations of the unlabeled competitor ligand, this compound.

-

The prepared cell membranes.

-

-

The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature) to allow the binding to reach equilibrium.

3. Separation of Bound and Unbound Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

4. Quantification:

-

The radioactivity retained on the filters is quantified using a scintillation counter.

5. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known 5-HT2C ligand) from the total binding.

-

The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of Vabicaserin that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

This protocol describes the method to assess the functional agonist activity of Vabicaserin at the 5-HT2C receptor by measuring intracellular calcium mobilization.

1. Cell Culture and Plating:

-

CHO cells stably expressing the human 5-HT2C receptor are cultured and seeded into 96-well or 384-well black-walled, clear-bottom plates.

-

The cells are grown to an appropriate confluency.

2. Dye Loading:

-

The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specific duration (e.g., 60 minutes) at 37°C. This allows the dye to enter the cells.

3. Compound Addition:

-

After dye loading and washing, the cells are treated with varying concentrations of this compound.

4. Signal Detection:

-

The fluorescence intensity is measured immediately after compound addition using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is recorded over time.

5. Data Analysis:

-

The peak fluorescence response for each concentration of Vabicaserin is determined.

-

The data are normalized to the maximum response and plotted against the logarithm of the Vabicaserin concentration.

-

A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which represents the concentration of Vabicaserin that produces 50% of the maximal response.

Visualizations

5-HT2C Receptor Signaling Pathway

The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[3][4][5] Activation of the receptor by an agonist like Vabicaserin initiates a cascade of intracellular events.

Caption: Canonical Gq/11 signaling pathway of the 5-HT2C receptor.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the Ki of a test compound.

References

Preclinical Profile of Vabicaserin Hydrochloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vabicaserin Hydrochloride (SCA-136) is a potent and selective serotonin 5-HT2C receptor full agonist that was under development for the treatment of schizophrenia. This technical guide provides a comprehensive overview of the preclinical studies conducted on Vabicaserin, summarizing key data on its pharmacodynamics, pharmacokinetics, and safety profile. The information is intended to serve as a resource for researchers and drug development professionals interested in the pharmacology of 5-HT2C receptor agonists and their potential therapeutic applications. All quantitative data are presented in structured tables, and key experimental methodologies are detailed. Visualizations of signaling pathways and experimental workflows are provided to facilitate understanding.

Introduction

Vabicaserin was investigated as a novel therapeutic agent for schizophrenia based on the hypothesis that selective agonism at the 5-HT2C receptor could modulate dopaminergic pathways implicated in the pathophysiology of the disorder. The 5-HT2C receptor is a G-protein coupled receptor predominantly expressed in the central nervous system, including areas like the prefrontal cortex, nucleus accumbens, and ventral tegmental area. Activation of 5-HT2C receptors is known to modulate the release of dopamine and other neurotransmitters, suggesting a potential mechanism for antipsychotic efficacy with a potentially favorable side-effect profile compared to traditional antipsychotics. This whitepaper synthesizes the available preclinical data for this compound.

Pharmacodynamics

In Vitro Receptor Binding and Functional Activity

Vabicaserin demonstrates high affinity and selectivity for the human 5-HT2C receptor. In vitro studies have characterized its binding profile and functional activity at various serotonin receptor subtypes.

Data Presentation: Receptor Binding Affinity and Functional Activity of Vabicaserin

| Receptor Subtype | Ligand | Preparation | Ki (nM) | Reference |

| Human 5-HT2C | 125I-(2,5-dimethoxy)phenylisopropylamine | Chinese hamster ovary (CHO) cell membranes | 3 | [1] |

| Human 5-HT2B | [3H]5HT | - | 14 | [1] |

| Assay | Cell Line | EC50 (nM) | Emax (%) | Reference |

| 5-HT2C Receptor-Coupled Calcium Mobilization | Transfected cells | 8 | 100 (full agonist) | [1] |

Ki: Inhibition constant; EC50: Half-maximal effective concentration; Emax: Maximum effect.

Vabicaserin also exhibits antagonist activity at 5-HT2A and 5-HT2B receptors, which is dependent on the level of receptor expression in the transfected cells.[1] In native tissues, such as rat stomach fundus and human colonic longitudinal muscle which endogenously express 5-HT2B receptors, vabicaserin demonstrated competitive antagonism.[1]

In Vivo Pharmacodynamics

Preclinical in vivo studies in animal models have provided evidence for the antipsychotic potential of Vabicaserin. A key finding is its selective modulation of the mesolimbic dopamine system.

Data Presentation: Effect of Vabicaserin on Dopamine Levels

| Brain Region | Effect on Extracellular Dopamine | Species | Reference |

| Nucleus Accumbens | Decrease | Rat | [2][3] |

| Striatum | No effect | Rat | [2][3] |

This mesolimbic selectivity is a desirable characteristic for an antipsychotic agent, as it suggests a potential for efficacy against the positive symptoms of schizophrenia with a reduced risk of extrapyramidal side effects that are associated with dopamine blockade in the striatum.

Experimental Protocols

In Vitro Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of Vabicaserin for the human 5-HT2C receptor.

-

Methodology:

-

Preparation: Membranes were prepared from Chinese hamster ovary (CHO) cells stably expressing the human 5-HT2C receptor.

-

Radioligand: 125I-(2,5-dimethoxy)phenylisopropylamine was used as the radioligand.

-

Incubation: Cell membranes were incubated with the radioligand and varying concentrations of Vabicaserin.

-

Detection: The amount of bound radioligand was measured using a scintillation counter.

-

Analysis: The Ki value was calculated from the IC50 value (the concentration of Vabicaserin that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[1]

-

In Vitro Functional Assay (Calcium Mobilization)

-

Objective: To determine the functional activity (EC50 and Emax) of Vabicaserin at the 5-HT2C receptor.

-

Methodology:

-

Cell Line: A cell line stably expressing the human 5-HT2C receptor and coupled to a calcium-sensitive fluorescent dye was used.

-

Stimulation: Cells were stimulated with varying concentrations of Vabicaserin.

-

Detection: The increase in intracellular calcium concentration was measured by detecting the change in fluorescence.

-

Analysis: The EC50 and Emax values were determined by fitting the concentration-response data to a sigmoidal dose-response curve.[1]

-

In Vivo Microdialysis for Dopamine Measurement

-

Objective: To measure the effect of Vabicaserin on extracellular dopamine levels in the nucleus accumbens and striatum of freely moving rats.

-

Methodology:

-

Animal Model: Male Sprague-Dawley rats were used.[4]

-

Surgical Implantation: Rats were anesthetized, and guide cannulas were stereotaxically implanted targeting the nucleus accumbens and striatum.

-

Microdialysis Probe Insertion: After a recovery period, a microdialysis probe was inserted through the guide cannula.

-

Perfusion: The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples were collected at regular intervals before and after the administration of Vabicaserin.

-

Dopamine Analysis: The concentration of dopamine in the dialysate samples was quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: Changes in dopamine levels were expressed as a percentage of the baseline levels.[5][6]

-

Pharmacokinetics

The pharmacokinetic profile of Vabicaserin has been evaluated in several preclinical species and in humans. Vabicaserin is extensively metabolized, with notable species differences in the metabolic pathways.

Metabolism

The major metabolic pathways for Vabicaserin include carbamoyl glucuronidation, hydroxylation, and the formation of an imine and a nitrone.[7] Carbamoyl glucuronidation is the primary metabolic route in humans and a major pathway in mice, dogs, and monkeys, but a minor one in rats.[7][8][9] Oxidative metabolism is also significant in mice, dogs, and monkeys.[7]

Data Presentation: Systemic Exposure Ratios of Carbamoyl Glucuronide (CG) to Vabicaserin

| Species | Systemic Exposure Ratio (CG:Vabicaserin) | Reference |

| Human | Up to 29 | [8] |

| Monkey | ~12 | [8] |

| Dog | ~1.7 | [8] |

| Mouse | ~1.5 | [8] |

| Rat | Minor metabolite | [8][9] |

Excretion

Following a single oral dose, the metabolites of Vabicaserin are primarily excreted in the urine in mice and rats.[7]

Toxicology and Safety Pharmacology

A comprehensive preclinical safety evaluation is essential for any new drug candidate. For a related compound, there was no significant inhibition of the human ether-a-go-go-related gene (hERG) activity up to 30 µM in a patch clamp assay and no effect in a screening Ames test.[10] It also did not show significant inhibition of major CYP enzymes (CYP3A4, 2D6, 2C8, 2C9, 2C19, and 1A2) at concentrations up to 30 µM.[10] Specific toxicology and safety pharmacology data for Vabicaserin are not extensively available in the public domain. However, standard preclinical safety assessments would have been conducted according to ICH guidelines.

Safety Pharmacology Core Battery

The standard safety pharmacology core battery investigates the potential undesirable effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.[11][12]

-

Cardiovascular System: Typically assessed via in vivo telemetry in a large animal species (e.g., dog or non-human primate) to monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters, including the QT interval. An in vitro hERG assay is also a critical component to assess the risk of QT prolongation.[13]

-

Respiratory System: Evaluated in conscious animals (e.g., rats) using methods like whole-body plethysmography to measure respiratory rate, tidal volume, and minute volume.[13]

-

Central Nervous System (CNS): Assessed using a functional observational battery (FOB) or Irwin test in rodents to evaluate behavioral, neurological, and autonomic effects.[13]

Visualizations

Signaling Pathway

Caption: Vabicaserin's agonism at the 5-HT2C receptor activates the Gq/PLC signaling cascade.

Experimental Workflow

Caption: Workflow for in vivo microdialysis to measure dopamine release in rats.

Logical Relationship

Caption: Logical flow of Vabicaserin's preclinical evaluation.

Conclusion

The preclinical data for this compound demonstrate that it is a potent and selective 5-HT2C receptor full agonist with a pharmacological profile consistent with potential antipsychotic activity. Its ability to selectively modulate dopamine in the mesolimbic pathway in rats provided a strong rationale for its clinical development in schizophrenia. The species differences in metabolism highlight the importance of careful selection of animal models for toxicological and pharmacokinetic studies. While clinical development of Vabicaserin was discontinued, the preclinical data remain a valuable resource for understanding the role of the 5-HT2C receptor in neuropsychiatric disorders and for the development of future selective 5-HT2C receptor agonists.

References

- 1. Characterization of vabicaserin (SCA-136), a selective 5-hydroxytryptamine 2C receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A 6-week randomized, double-blind, placebo-controlled, comparator referenced trial of vabicaserin in acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A systematic microdialysis study of dopamine transmission in the accumbens shell/core and prefrontal cortex after acute antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The shell of the nucleus accumbens has a higher dopamine response compared with the core after non-contingent intravenous ethanol administration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of vabicaserin in mice, rats, dogs, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Diazepine Agonists of the 5‑HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. altasciences.com [altasciences.com]

- 12. fda.gov [fda.gov]

- 13. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]

Vabicaserin Hydrochloride: A Technical Safety Profile for Researchers

An In-depth Guide for Drug Development Professionals

This technical guide provides a comprehensive overview of the safety profile of Vabicaserin Hydrochloride (SCA-136), a potent and selective serotonin 5-HT2C receptor agonist. Developed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical research to inform on the safety and tolerability of this investigational compound. While clinical trial publications suggest a favorable safety profile, detailed quantitative data from these studies are not extensively available in the public domain. This guide therefore focuses on the established mechanism of action, qualitative safety findings from clinical research, and standard toxicological and safety assessment protocols relevant to this class of compounds.

Executive Summary

Vabicaserin is a full agonist of the 5-HT2C receptor, a G-protein coupled receptor primarily linked to the Gq/11 signaling pathway. This mechanism is understood to modulate dopaminergic and other neurotransmitter systems, which has been the basis for its investigation in psychiatric disorders such as schizophrenia. Preclinical studies have indicated that Vabicaserin can decrease dopamine levels in the nucleus accumbens, a key region in the brain's reward pathway, without significantly affecting striatal dopamine, suggesting a potential for antipsychotic efficacy with a reduced risk of extrapyramidal side effects.

Phase 2 clinical trials have been completed to assess the efficacy, safety, and tolerability of Vabicaserin. The most prominent of these, a 6-week randomized, double-blind, placebo-controlled study in patients with acute schizophrenia (NCT00265551), concluded that Vabicaserin was well-tolerated with no major safety concerns. A notable finding from this study was the absence of weight gain, a common and clinically significant adverse effect associated with many atypical antipsychotics, such as the comparator drug olanzapine.

Despite these positive qualitative findings, detailed quantitative safety data, including frequency tables of adverse events, specific changes in vital signs, and comprehensive laboratory parameter shifts from completed clinical trials, are not publicly available. This guide, therefore, provides a framework for understanding the safety profile of Vabicaserin by detailing its mechanism of action, summarizing the reported clinical safety outcomes, and outlining the standard experimental protocols for safety assessment in drug development.

Mechanism of Action and Signaling Pathway

Vabicaserin exerts its pharmacological effects primarily through the activation of the serotonin 5-HT2C receptor. As a full agonist, it mimics the action of the endogenous neurotransmitter serotonin at this receptor. The 5-HT2C receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gq/11 alpha subunit.

Upon agonist binding, the Gq/11 protein activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC). PKC then phosphorylates a variety of intracellular proteins, leading to a cascade of downstream cellular responses. There is also evidence that the 5-HT2C receptor can couple to other G-proteins, such as Gi/o and G12/13, suggesting a more complex signaling profile.

The activation of this pathway in specific brain regions is thought to underlie the therapeutic effects and the safety profile of Vabicaserin. For instance, activation of 5-HT2C receptors on GABAergic interneurons in the ventral tegmental area (VTA) can lead to an inhibition of dopamine neuron firing, resulting in reduced dopamine release in the mesolimbic pathway. This is the putative mechanism for its antipsychotic effects.

Preclinical Safety Profile

While specific preclinical toxicology reports for Vabicaserin are not publicly available, the development of a novel chemical entity for human use follows a standardized set of non-clinical safety studies. These studies are designed to identify potential target organs for toxicity, determine a safe starting dose for clinical trials, and establish safety parameters for clinical monitoring. The following outlines the likely experimental protocols that would have been employed for Vabicaserin.

Experimental Protocols

3.1.1 Acute Toxicity Studies

-

Objective: To determine the potential for toxicity after a single high dose of Vabicaserin.

-

Methodology: Typically conducted in two mammalian species (one rodent, e.g., rat, and one non-rodent, e.g., dog). Animals would receive a single oral dose of Vabicaserin at escalating concentrations. Observations would include clinical signs of toxicity, effects on body weight, and any instances of mortality over a 14-day period. A necropsy would be performed to identify any gross pathological changes.

3.1.2 Repeated-Dose Toxicity Studies

-

Objective: To evaluate the toxicological effects of Vabicaserin after repeated daily administration over various durations (e.g., 28 days, 90 days).

-

Methodology: Conducted in at least two species (one rodent and one non-rodent). Animals would be administered daily oral doses of Vabicaserin at multiple dose levels (low, medium, and high) and a control group would receive the vehicle. The study would include in-life observations (clinical signs, body weight, food consumption), and regular collection of blood and urine for hematology, clinical chemistry, and urinalysis. At the end of the study, a full necropsy and histopathological examination of all major organs and tissues would be performed.

3.1.3 Safety Pharmacology Studies

-

Objective: To assess the effects of Vabicaserin on vital physiological functions.

-

Methodology: A core battery of studies would investigate the effects on the central nervous system (e.g., behavioral assessments in rodents), cardiovascular system (e.g., telemetry in dogs to measure blood pressure, heart rate, and ECG), and respiratory system (e.g., plethysmography in rats).

3.1.4 Genotoxicity Studies

-

Objective: To assess the potential for Vabicaserin to cause genetic mutations or chromosomal damage.

-

Methodology: A standard battery of in vitro and in vivo tests would be conducted, including a bacterial reverse mutation assay (Ames test), an in vitro chromosomal aberration test in mammalian cells, and an in vivo micronucleus test in rodents.

3.1.5 Carcinogenicity Studies

-

Objective: To evaluate the tumorigenic potential of Vabicaserin after long-term administration.

-

Methodology: Typically conducted in two rodent species over the lifespan of the animals (e.g., 2 years in rats). Animals would receive daily doses of Vabicaserin, and the incidence and type of tumors would be compared between the treated and control groups.

Clinical Safety Profile

The clinical development of Vabicaserin included several Phase 1 and Phase 2 studies. The primary source of clinical safety information in the public domain comes from a Phase 2, 6-week, randomized, double-blind, placebo-controlled trial in 314 hospitalized subjects with acute schizophrenia (NCT00265551).

Summary of Clinical Safety Findings

In the aforementioned study, Vabicaserin was administered at doses of 200 mg/day and 400 mg/day. The key safety findings reported in the publication by Shen et al. (2014) are:

-

General Tolerability: Vabicaserin was reported to be well-tolerated at both doses studied.[1]

-

Major Safety Concerns: No major safety concerns were identified during the trial.[1]

-

Weight Gain: A significant finding was that Vabicaserin was not associated with weight gain, which was a notable advantage over the active comparator, olanzapine.[1]

-

Adverse Events: While the study concluded a favorable safety profile, a detailed breakdown of the incidence and frequency of specific adverse events was not provided in the publicly available abstract.

Table 1: Summary of Vabicaserin Clinical Trials

| Clinical Trial ID | Phase | Status | Condition | Intervention Arms |

| NCT00265551 | 2 | Completed | Acute Schizophrenia | Vabicaserin (200 mg/day, 400 mg/day), Olanzapine (15 mg/day), Placebo |

| NCT00563706 | 2 | Completed | Schizophrenia | Vabicaserin, Risperidone, Placebo |

| NCT00768612 | 2 | Withdrawn | Schizophrenia | Vabicaserin (50 mg/day, 150 mg/day, 300 mg/day), Risperidone (4 mg/day) |

| NCT00928551 | 1 | Completed | Healthy Subjects | Vabicaserin (single dose) |

Note: The withdrawal of NCT00768612 was not stated to be for safety reasons.

Clinical Trial Safety Monitoring Protocols

The safety of participants in the Vabicaserin clinical trials would have been monitored through a standardized set of procedures, in accordance with Good Clinical Practice (GCP) guidelines. While the specific protocol for each study is not fully public, the following represents a typical safety monitoring plan for a Phase 2 trial of a novel antipsychotic.

-

Adverse Event (AE) Monitoring: All adverse events, regardless of severity or perceived relationship to the study drug, would be recorded at each study visit. This includes spontaneous reports from the patient, observations by the clinical staff, and responses to open-ended questions.

-

Serious Adverse Event (SAE) Reporting: Any adverse event that resulted in death, was life-threatening, required hospitalization, resulted in persistent or significant disability, or was a congenital anomaly would be classified as an SAE and reported to the regulatory authorities and the institutional review board (IRB) within a specified timeframe.

-

Vital Signs: Blood pressure, heart rate, respiratory rate, and body temperature would be measured at regular intervals throughout the study (e.g., at screening, baseline, and at each study visit).

-

Body Weight and Body Mass Index (BMI): Given the known metabolic side effects of many antipsychotics, body weight and BMI would be closely monitored, likely at every study visit.

-

Electrocardiograms (ECGs): ECGs would be performed periodically to monitor for any effects on cardiac conduction, with a particular focus on the QTc interval, as QTc prolongation is a known risk with some psychiatric medications.

-

Clinical Laboratory Tests: A comprehensive panel of blood and urine tests would be conducted at baseline and at regular intervals. This would typically include:

-

Hematology: Complete blood count with differential.

-

Clinical Chemistry: Electrolytes, renal function tests (BUN, creatinine), liver function tests (ALT, AST, bilirubin), and metabolic parameters (glucose, lipids).

-

Urinalysis: Standard urinalysis panel.

-

-

Suicidality Assessment: Standardized scales, such as the Columbia-Suicide Severity Rating Scale (C-SSRS), would be used to monitor for any treatment-emergent suicidal ideation or behavior.

-

Extrapyramidal Symptom (EPS) Scales: Rating scales like the Simpson-Angus Scale (SAS) for parkinsonism, the Barnes Akathisia Rating Scale (BARS) for akathisia, and the Abnormal Involuntary Movement Scale (AIMS) for tardive dyskinesia would be administered to assess for motor side effects.

Discussion and Conclusion

The available evidence suggests that this compound possesses a generally favorable safety and tolerability profile, particularly in the context of its intended use as a treatment for schizophrenia. The lack of associated weight gain in a Phase 2 clinical trial is a significant potential advantage over existing second-generation antipsychotics.

The mechanism of action, as a selective 5-HT2C receptor agonist, provides a plausible rationale for its antipsychotic effects and its distinct side effect profile. The preclinical data, though not available in detail, would have followed a rigorous and standardized pathway to support its progression into clinical trials.

It is crucial to acknowledge the limitations of the publicly available data. The absence of detailed quantitative safety data from the clinical trials prevents a more granular assessment of the risks associated with Vabicaserin. A comprehensive understanding of its safety would require access to the full clinical study reports, including detailed tables of adverse events, laboratory abnormalities, and changes in vital signs.

For researchers and drug development professionals, Vabicaserin represents an interesting case study of a novel, non-dopamine-receptor-antagonist approach to treating psychosis. While its development appears to have been discontinued, the safety information that is available suggests that targeting the 5-HT2C receptor remains a viable strategy for developing antipsychotics with an improved metabolic profile. Future research in this area should aim for greater transparency in the reporting of detailed safety data to allow for a more complete and comparative assessment of novel therapeutic agents.

References

Vabicaserin Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vabicaserin hydrochloride is a selective serotonin 5-HT2C receptor agonist that has been investigated for its potential antipsychotic and anorectic effects. As with any drug candidate, a thorough understanding of its physicochemical properties is paramount for formulation development, analytical method validation, and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth overview of the core solubility and stability characteristics of this compound, complete with detailed experimental protocols and visual workflows to support research and development activities.

Solubility Characteristics

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. This compound, as a salt form, is expected to exhibit aqueous solubility. However, available data presents some discrepancies, underscoring the importance of empirical verification.

Quantitative Solubility Data

Published solubility data for this compound is summarized below. The notable difference between reported experimental values and predictive models highlights the necessity for robust in-house determination.

| Solvent | Reported Solubility | Method | Source |

| Water (H₂O) | ≥30.5 mg/mL | Not Specified | --INVALID-LINK-- |

| Water (H₂O) | 0.252 mg/mL | Predicted (ALOGPS) | --INVALID-LINK-- |

| DMSO | ≥15.95 mg/mL | Not Specified | --INVALID-LINK-- |

| Ethanol (EtOH) | ≥6.32 mg/mL | With Ultrasonication | --INVALID-LINK-- |

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution in equilibrium.[1]

Objective: To determine the equilibrium solubility of this compound in water at a specified temperature (e.g., 25°C and/or 37°C).

Materials:

-

This compound powder

-

Purified water (e.g., Milli-Q or equivalent)

-

Glass flasks or vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for Vabicaserin.

Procedure:

-

Preparation: Add an excess amount of this compound powder to a flask. The excess should be sufficient to ensure that undissolved solids remain at the end of the experiment.[1]

-

Solvent Addition: Add a known volume of purified water to the flask.

-

Equilibration: Tightly cap the flask and place it in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed. Allow the mixture to shake for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[2][3]

-

Phase Separation: After equilibration, let the flasks stand to allow the excess solid to sediment.[1] To ensure complete removal of undissolved particles, withdraw an aliquot of the supernatant and clarify it by centrifugation or by passing it through a syringe filter.

-

pH Measurement: Measure the pH of the saturated solution.

-

Quantification: Dilute the clear, saturated solution with a suitable solvent (e.g., mobile phase) to a concentration within the calibrated range of the HPLC method. Analyze the sample and determine the concentration of Vabicaserin.

-

Calculation: The solubility is reported in mg/mL or mol/L based on the concentration measured in the saturated solution. The experiment should be performed in triplicate.[4]

Stability Profile

Assessing the stability of an API is a mandatory regulatory requirement to ensure its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[5][6]

Storage and Handling

Based on supplier recommendations, this compound is stable for several weeks at ambient temperature during shipping. For long-term storage, the following conditions are advised:

-

Short-term (days to weeks): 0 - 4°C, dry and dark.

-

Long-term (months to years): -20°C, dry and dark.

Experimental Protocol: Forced Degradation (Stress Testing)

Objective: To investigate the intrinsic stability of this compound under various stress conditions as recommended by ICH guidelines (Q1A).[5] The goal is to achieve 10-20% degradation to identify likely degradation pathways.[7]

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) detector

-

Photo-stability chamber

-

Temperature-controlled oven

Procedure: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent. This stock is then subjected to the following stress conditions in parallel experiments:

-

Acid Hydrolysis:

-

Mix the drug solution with an equal volume of 1 M HCl.

-

Incubate at an elevated temperature (e.g., 70°C) and collect samples at various time points (e.g., 0.5, 1, 2, 4, 8 hours).[8]

-

Before analysis, neutralize the samples with 1 M NaOH.

-

-

Base Hydrolysis:

-

Mix the drug solution with an equal volume of 1 M NaOH.

-

Maintain at room temperature or slightly elevated temperature, collecting samples over time.

-

Neutralize the samples with 1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Mix the drug solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Keep the mixture at room temperature and monitor for degradation over 24-48 hours.[8]

-

-

Thermal Degradation:

-

Expose solid this compound powder to dry heat in an oven (e.g., 60-80°C).

-

Expose a solution of the drug to the same thermal stress.

-

Analyze samples at set intervals.

-

-

Photolytic Degradation:

-

Expose both the solid drug and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

A parallel sample should be wrapped in aluminum foil to serve as a dark control.

-

Analysis of Stressed Samples: All samples from the degradation studies should be analyzed by a stability-indicating HPLC-PDA method. The PDA detector is crucial for assessing peak purity and detecting the formation of new chromophores, helping to distinguish the parent drug from its degradation products.

Mechanism of Action & In Vitro Functional Assay

Vabicaserin is a potent and selective 5-HT2C receptor agonist.[9] The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples through the Gq/G11 signaling pathway.[10][11][12]

5-HT2C Receptor Signaling Pathway

Activation of the 5-HT2C receptor by an agonist like Vabicaserin initiates a downstream signaling cascade. The Gαq subunit activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.[13] This transient increase in intracellular Ca²⁺ can be measured to quantify receptor activation.

Experimental Protocol: Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium following receptor activation, providing a quantitative measure of agonist potency (EC₅₀).[9][13]

Objective: To determine the potency (EC₅₀) of this compound at the human 5-HT2C receptor.

Materials:

-

Host cells stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium and reagents.

-

Black, clear-bottom 96-well or 384-well microplates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5).[14]

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

A fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).[14][15]

Procedure:

-

Cell Plating: Seed the 5-HT2C-expressing cells into the microplates at a predetermined density and incubate overnight to allow for cell attachment.[14]

-

Compound Plate Preparation: Prepare a serial dilution of this compound in assay buffer at a concentration that is 3-5x the final desired concentration.

-

Dye Loading: Remove the culture medium from the cell plate and add the fluorescent calcium dye solution. Incubate the plate for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells.[16]

-

Assay Execution:

-

Place both the cell plate and the compound plate into the fluorescence plate reader.

-

The instrument will first measure the baseline fluorescence of the cells in each well.

-

The automated liquid handler will then add the Vabicaserin solutions from the compound plate to the cell plate.

-

The instrument immediately begins to measure the change in fluorescence over time (typically 60-120 seconds) as intracellular calcium levels increase.[14]

-

-

Data Analysis:

-

The potency of Vabicaserin is determined by plotting the peak fluorescence response against the logarithm of the compound concentration.

-

A sigmoidal dose-response curve is fitted to the data using non-linear regression to calculate the EC₅₀ value, which is the concentration that produces 50% of the maximal response.

-

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. enamine.net [enamine.net]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. medcraveonline.com [medcraveonline.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biopharminternational.com [biopharminternational.com]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of vabicaserin (SCA-136), a selective 5-hydroxytryptamine 2C receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 12. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bu.edu [bu.edu]

Methodological & Application

Vabicaserin Hydrochloride In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vabicaserin hydrochloride is a potent and selective serotonin 5-HT2C receptor full agonist that has been investigated for its therapeutic potential in psychiatric disorders, particularly schizophrenia. As an antagonist at 5-HT2A and 5-HT2B receptors, it exhibits a unique pharmacological profile. Preclinical in vivo studies are crucial for elucidating the mechanisms of action, efficacy, and safety of novel compounds like Vabicaserin. These application notes provide detailed protocols for key in vivo studies and summarize relevant quantitative data to guide researchers in the evaluation of Vabicaserin and similar compounds.

Signaling Pathway of Vabicaserin

Vabicaserin exerts its effects by activating the 5-HT2C receptor, a Gq protein-coupled receptor. This activation initiates a signaling cascade involving the stimulation of phospholipase C (PLC) and phospholipase A2 (PLA2). The activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately modulates neuronal excitability and neurotransmitter release.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical in vivo studies with Vabicaserin in rodents.

Table 1: Effects of Vabicaserin on Dopamine (DA) Neurotransmission in Rats

| Dosage and Route | Brain Region | Effect on Dopamine | Percent Change | Reference |

| 17 mg/kg i.p. | Striatum | Decrease | 39% | [1] |

| 3 mg/kg i.p. | Ventral Tegmental Area (VTA) | Decreased Firing Rate | 40% | [1] |

| 10 mg/kg i.p. | Ventral Tegmental Area (VTA) | Decreased Firing Rate | 50% | [1] |

| 17 mg/kg i.p. | Ventral Tegmental Area (VTA) | Decreased Firing Rate | 65% | [1] |

Table 2: Pharmacokinetic Parameters of Vabicaserin in Rats (Single Oral Dose)

| Parameter | Value | Notes |

| Metabolism | Extensive | Oxidative metabolism is the major pathway. |

| Excretion | Primarily via urine | After a single oral dose.[2] |

Experimental Protocols

Protocol 1: In Vivo Microdialysis for Measurement of Dopamine and Glutamate in the Rat Brain

This protocol describes the use of in vivo microdialysis to measure extracellular levels of dopamine and glutamate in the nucleus accumbens and medial prefrontal cortex of awake, freely moving rats following administration of Vabicaserin.

Experimental Workflow

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

This compound

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12) and guide cannulae

-

Surgical instruments

-

Anesthetic (e.g., isoflurane)

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl2, pH 7.4

-

HPLC system with electrochemical or mass spectrometric detection

-

Perfusion pump and fraction collector

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Surgically expose the skull and drill a small hole over the target brain region (e.g., Nucleus Accumbens: AP +1.7mm, ML ±1.6mm, DV -7.8mm from bregma).

-

Implant the guide cannula and secure it with dental cement.

-

Allow the animal to recover for 7-10 days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake rat.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow a 2-hour equilibration period.

-

Collect baseline dialysate samples every 20 minutes for at least one hour.

-

Prepare Vabicaserin solution in a suitable vehicle (e.g., saline).

-

Administer Vabicaserin via the desired route (e.g., intraperitoneal injection).

-

Continue collecting dialysate samples for at least 3-4 hours post-administration.

-

Analyze the dialysate samples for dopamine and glutamate concentrations using HPLC-ECD or LC-MS/MS.

-

-

Data Analysis:

-

Express the neurotransmitter concentrations as a percentage of the baseline average.

-

Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare post-treatment levels to baseline and between different dose groups.

-